3-(tert-Butoxy)-5-fluoroaniline
Description
3-(tert-Butoxy)-5-fluoroaniline (CAS: 889362-82-7) is a substituted aniline derivative featuring a tert-butoxy group (-O-tBu) at the 3-position and a fluorine atom at the 5-position of the aromatic ring. The tert-butoxy group enhances steric bulk and lipophilicity, while the fluorine atom influences electronic properties through its electron-withdrawing nature. This compound is commonly employed as a building block in pharmaceutical and agrochemical synthesis, where its substituents contribute to improved metabolic stability and solubility .
Properties
CAS No. |
889362-82-7 |
|---|---|
Molecular Formula |
C10H14FNO |
Molecular Weight |
183.22 g/mol |
IUPAC Name |
3-fluoro-5-[(2-methylpropan-2-yl)oxy]aniline |
InChI |
InChI=1S/C10H14FNO/c1-10(2,3)13-9-5-7(11)4-8(12)6-9/h4-6H,12H2,1-3H3 |
InChI Key |
HMCDSAJLOQMLLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC(=CC(=C1)N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
3-(tert-Butoxy)-5-fluoroaniline
- Substituents : tert-Butoxy (3-position), fluorine (5-position).
- Key Properties : High steric hindrance from tert-butoxy, moderate lipophilicity, and electronic modulation via fluorine.
2-Fluoro-5-(trifluoromethyl)aniline (CAS: 535-52-4)
- Substituents : Fluorine (2-position), trifluoromethyl (-CF₃, 5-position).
- Key Properties : Strong electron-withdrawing effects from -CF₃ enhance acidity (pKa ~2.5–3.5) and reactivity in electrophilic substitution. The -CF₃ group also increases lipophilicity, making this compound valuable in fluorinated drug intermediates .
3-Nitro-5-[3-(trifluoromethyl)phenoxy]aniline (CAS: 832741-23-8)
- Substituents: Nitro (-NO₂, 3-position), trifluoromethylphenoxy (-O-C₆H₄-CF₃, 5-position).
- Key Properties: The nitro group introduces strong electron-withdrawing effects, reducing aromatic ring electron density and favoring reduction reactions. The phenoxy-CF₃ substituent adds steric bulk and enhances resistance to enzymatic degradation .
3-(3-Fluorophenoxy)-5-methylaniline
- Substituents: 3-Fluorophenoxy (3-position), methyl (-CH₃, 5-position).
- Key Properties: The methyl group increases electron density, while the fluorophenoxy group balances solubility and rigidity. This compound is less sterically hindered compared to tert-butoxy derivatives .
Physicochemical Properties
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